molecular formula C19H20ClN3O7 B14776021 2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide

2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide

Cat. No.: B14776021
M. Wt: 437.8 g/mol
InChI Key: PYBIUOYAPRBNPJ-UHFFFAOYSA-N
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Description

2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chloroethoxy group, a dioxopiperidinyl group, and a dioxoisoindolyl group. Its molecular formula is C18H21ClN2O7, and it has a molecular weight of 412.82 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloroethanol and ethylene glycol.

    Formation of Intermediate: 2-chloroethanol reacts with ethylene glycol to form 2-[2-(2-chloroethoxy)ethoxy]ethanol.

    Coupling Reaction: The intermediate is then coupled with N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide under specific reaction conditions, typically involving a base catalyst and an organic solvent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-chloroethoxy)ethoxy]ethanol: A simpler analog used in organic synthesis.

    N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide: Shares a similar core structure but lacks the chloroethoxy group.

Uniqueness

2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20ClN3O7

Molecular Weight

437.8 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide

InChI

InChI=1S/C19H20ClN3O7/c20-5-6-29-7-8-30-10-16(25)21-11-1-2-12-13(9-11)19(28)23(18(12)27)14-3-4-15(24)22-17(14)26/h1-2,9,14H,3-8,10H2,(H,21,25)(H,22,24,26)

InChI Key

PYBIUOYAPRBNPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCCl

Origin of Product

United States

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